5-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide
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Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of a precursor compound. One common method involves the reaction of 5-bromo-2-fluoro-3-(trifluoromethyl)benzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
5-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
- 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
- 2-Bromo-5-(trifluoromethyl)aniline
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Comparison: Compared to these similar compounds, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a trifluoromethyl group. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-1-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F4O/c10-3-7(16)5-1-4(11)2-6(8(5)12)9(13,14)15/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWSVRACUGYISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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